molecular formula C15H17BrN4OS B6460646 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2549002-31-3

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6460646
CAS No.: 2549002-31-3
M. Wt: 381.3 g/mol
InChI Key: IRHFUTLEMOBREG-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidin-1-yl group, a methylsulfanyl group, and a 3-bromopyridin-4-yloxy moiety. The bromopyridine substituent may enhance binding affinity through halogen bonding, while the methylsulfanyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c1-10-7-14(19-15(18-10)22-2)20-6-4-11(9-20)21-13-3-5-17-8-12(13)16/h3,5,7-8,11H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHFUTLEMOBREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549002-31-3, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₃BrN₄O₃S₂, with a molecular weight of 441.3 g/mol. The structure features a pyrimidine core substituted with a bromopyridinyl group and a pyrrolidinyl moiety, which are significant for its biological interactions.

The primary mechanism of action for this compound appears to involve inhibition of specific kinases. Kinases are enzymes that phosphorylate other proteins, thereby regulating various cellular processes such as growth and metabolism. By binding to the active sites of these enzymes, the compound can modulate signaling pathways implicated in diseases like cancer and inflammation .

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, studies have shown that related pyrimidine derivatives exhibit potent inhibitory effects against various cancer cell lines, including leukemia and solid tumors .

Antiviral Properties

The compound's structural analogs have been tested for antiviral efficacy, showing promising results against several viruses. Notably, compounds with similar functional groups have demonstrated activity against the Para 3 virus and Leishmania tropica, indicating a potential broad-spectrum antiviral profile .

Inhibition of Kinases

The interaction with kinases is crucial for its biological effects. For example, the compound's ability to inhibit BCR-ABL kinase has been highlighted in studies focusing on chronic myeloid leukemia (CML) treatments . This inhibition is essential for controlling tumor growth and proliferation.

Case Studies

Study Findings
Antitumor Efficacy A study reported that related compounds showed significant growth inhibition in L1210 and P388 leukemia cell lines .
Kinase Inhibition Research identified that the compound effectively inhibits specific kinases involved in cancer pathways, leading to reduced tumor cell viability .
Antiviral Activity Compounds structurally related to this pyrimidine demonstrated broad-spectrum antiviral activity in vitro against several viral strains .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Notable Properties/Data
Target Compound Pyrimidine 3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl, 6-methyl, 2-(methylsulfanyl) ~426.3 (calc.) Hypothesized HIF modulation potential; no direct toxicity data reported.
L868-0944 Pyrimidine 6-methyl-2-(3-methylpiperidin-1-yl), 4-chloro-2-fluorophenylacetamide 392.86 Acetamide derivative; available in 23 mg (limited data on bioactivity).
L868-0123 Pyrimidine 6-methyl-2-(pyrrolidin-1-yl), 3-(methylsulfanyl)phenylacetamide 358.46 Lower molecular weight; methylsulfanyl phenyl group may enhance membrane permeability.
AZD 2171 Quinazoline 4-fluoro-2-methylindol-5-yloxy, 3-(pyrrolidin-1-yl)propoxy, 6-methoxy 450.51 Orally active tyrosine kinase inhibitor; TDLo (mouse): 35 mg/kg/28D .

Key Observations

  • Core Structure : The target compound’s pyrimidine core contrasts with AZD 2171’s quinazoline, which is associated with kinase inhibition . Pyrimidines generally exhibit lower molecular weights and simpler synthetic routes compared to quinazolines .
  • Methylsulfanyl Group : Shared with L868-0123, this group likely enhances lipophilicity, though its placement at the 2-position in the target compound may alter steric interactions versus the acetamide-linked analogs .

Research Findings and Data Gaps

  • Synthetic Feasibility: Pyrrolidine-pyrimidine derivatives like the target compound can be synthesized via methods similar to those for 4-hydrazino-6-(pyrrolidin-1-yl)pyrimidine (S21.1), involving condensation and cyclization reactions .
  • Structural Advantages: The bromopyridine moiety may offer superior binding to HIF or kinase targets compared to fluorinated or non-halogenated analogs, as seen in HIF-prolyl hydroxylase inhibitors .

Notes

Data Limitations : The target compound’s bioactivity and pharmacokinetic profiles remain uncharacterized in the literature reviewed, necessitating further in vitro and in vivo studies.

Structural Optimization: Replacement of the methylsulfanyl group with alternative substituents (e.g., methoxy or amino) could modulate solubility and target selectivity, as observed in related pyrimidines .

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